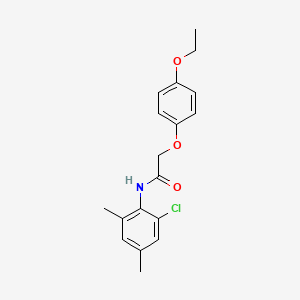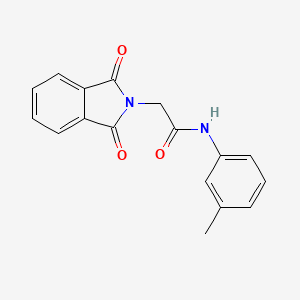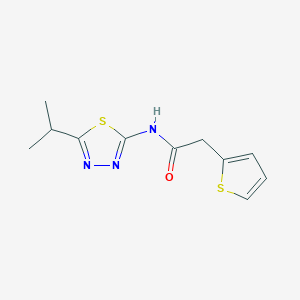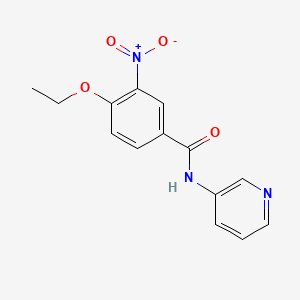![molecular formula C15H8N4O3S B5690205 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline](/img/structure/B5690205.png)
8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline (NBD-QX) is a fluorescent probe that has been widely used in scientific research due to its unique properties. This compound is used to study various biological processes, including protein-protein interactions, enzyme kinetics, and membrane dynamics. In
作用機序
The mechanism of action of 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline is based on its fluorescent properties. When excited with light at a specific wavelength, 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline emits a fluorescent signal that can be detected using a fluorescence microscope. The intensity of the signal is proportional to the concentration of 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline present in the sample. This property allows researchers to monitor the movement and interactions of molecules in real-time.
Biochemical and Physiological Effects
8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with cellular processes or cause any toxic effects. This property makes it an ideal fluorescent probe for use in live-cell imaging studies.
実験室実験の利点と制限
The primary advantage of using 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline in lab experiments is its versatility. It can be used to study a wide range of biological processes, and its fluorescent properties allow for real-time monitoring of molecular interactions. However, there are also some limitations to its use. 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline is sensitive to pH changes and can be affected by the presence of other fluorescent compounds in the sample. Additionally, its fluorescence can be quenched by certain proteins, limiting its use in some applications.
将来の方向性
There are several future directions for the use of 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline in scientific research. One area of interest is in the development of new fluorescent probes based on the 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline structure. These probes could be designed to have improved properties, such as increased sensitivity or reduced susceptibility to quenching. Another area of interest is in the use of 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline in the development of new diagnostic tools. Its ability to label specific proteins and monitor their interactions in real-time could be used to develop new diagnostic tests for diseases such as cancer and Alzheimer's.
合成法
The synthesis of 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline involves the reaction of 8-aminoquinoline with 7-nitrobenzofurazan-4-sulfonate. The resulting compound is then treated with thionyl chloride to form 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline. This synthesis method has been widely used in the production of 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline due to its simplicity and high yield.
科学的研究の応用
8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline is a versatile fluorescent probe that has been used in various scientific research applications. One of its primary uses is in the study of protein-protein interactions. 8-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline can be used to label proteins and monitor their interactions with other proteins in real-time. This technique has been used to study the binding of ligands to receptors, the interactions between enzymes and substrates, and the formation of protein complexes.
特性
IUPAC Name |
7-nitro-4-quinolin-8-ylsulfanyl-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O3S/c20-19(21)10-6-7-12(15-14(10)17-22-18-15)23-11-5-1-3-9-4-2-8-16-13(9)11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJQSSLHFOYHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SC3=CC=C(C4=NON=C34)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5690143.png)

![1-{1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5690163.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide](/img/structure/B5690165.png)
![2-{[1-(2,3-dihydro-1H-inden-4-yl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]methyl}-2H-1,2,3-triazole](/img/structure/B5690174.png)
![N-(4-chlorophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B5690177.png)
![(3S*,4R*)-1-[(4-chloro-2-methylphenoxy)acetyl]-4-methylpiperidine-3,4-diol](/img/structure/B5690183.png)

![N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-(tetrahydro-2H-thiopyran-4-yl)acetamide](/img/structure/B5690191.png)

![N'-((3S*,4R*)-1-{[2-(ethylamino)-5-pyrimidinyl]methyl}-4-isopropyl-3-pyrrolidinyl)-N,N-dimethylsulfamide](/img/structure/B5690206.png)

![4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5690231.png)